molecular formula C24H17N3O3S B2925161 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 448240-53-7

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2925161
CAS No.: 448240-53-7
M. Wt: 427.48
InChI Key: NEPKBEZRKMYOIM-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that features a benzothiazole moiety and a pyrrolidinone ring

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

It’s known that benzothiazole derivatives can interact with their targets in a variety of ways, often by binding to an active site and modulating the target’s activity .

Biochemical Pathways

Given the wide range of biological activities associated with benzothiazole derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would impact their bioavailability and efficacy.

Result of Action

Benzothiazole derivatives have been associated with a variety of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities . Therefore, the compound could potentially induce cell death, inhibit cell proliferation, or modulate inflammatory responses.

Action Environment

The action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can be influenced by various environmental factors. For instance, solvent effects can impact the excited-state hydrogen bonds and proton transfers of similar compounds . Additionally, the degree of charge transfer can increase with solvent polarity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reaction: The benzothiazole derivative is then coupled with 3-bromophenylamine through a palladium-catalyzed cross-coupling reaction.

    Amidation: The resulting intermediate is reacted with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-yl)phenol
  • 5-amino-2-(1,3-benzothiazol-2-yl)phenol
  • 2-(benzo[d]thiazol-2-yl)acetonitrile

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its combination of a benzothiazole moiety and a pyrrolidinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c28-21-12-13-22(29)27(21)18-10-8-15(9-11-18)23(30)25-17-5-3-4-16(14-17)24-26-19-6-1-2-7-20(19)31-24/h1-11,14H,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPKBEZRKMYOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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